molecular formula C19H18FN3OS B2482000 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 851131-49-2

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2482000
CAS No.: 851131-49-2
M. Wt: 355.43
InChI Key: IEZMOIWFTUAXNZ-UHFFFAOYSA-N
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Description

2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry, particularly in the investigation of new therapeutic agents for Type 2 Diabetes Mellitus. Its molecular structure incorporates a benzo[d]imidazole scaffold linked via a thioacetamide bridge to a 2-fluorophenyl group, a design inspired by known pharmacophores for metabolic disease targets . The primary research value of this compound lies in its potential as an inhibitor of the α-glucosidase enzyme . Alpha-glucosidase is a key enzymatic target located in the small intestine responsible for the hydrolysis of carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay glucose absorption and help manage postprandial blood sugar levels, a critical aspect of diabetes control . Structure-activity relationship (SAR) studies on closely related analogues indicate that the presence of a 2-fluorophenylacetamide moiety, as found in this compound, is a significant contributor to potent inhibitory activity against this target . Furthermore, the 2,3-dimethylphenyl substitution on the imidazole ring may optimize binding interactions within the enzyme's active site, as electron-donating groups in specific positions on the aromatic ring have been shown to influence potency . The mechanism of action for this class of compounds is typically through competitive inhibition, whereby the molecule mimics the substrate and binds to the active site of α-glucosidase, preventing the natural substrate from binding and thus slowing carbohydrate digestion . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-6-5-9-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-4-3-7-15(16)20/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZMOIWFTUAXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the acetamide group. Common reagents used in these reactions include imidazole, 2,3-dimethylphenyl bromide, and 2-fluoroaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares structural similarities with several acetamide derivatives (Table 1). Key variations include:

  • Aromatic substituents : The 2-fluorophenyl group distinguishes it from compounds like 2-((1-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (compound 4 in ), which has a 4-chlorophenyl and additional phenyl substitution on the imidazole ring.
  • Thioether linkages : The sulfur bridge is conserved across analogs, such as 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (), which replaces the 2-fluorophenyl with a bulkier naphthyl group.

Table 1. Structural Comparison of Selected Analogous Compounds

Compound Name Key Structural Features Reference
2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide 2,3-Dimethylphenyl-imidazole; 2-fluorophenyl-amide Target
2-((1-(4-Chlorophenyl)-4-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenyl and phenyl-imidazole; 2,3-dimethylphenyl-amide
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzimidazole core; 4-fluorophenyl-amide
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 4-Fluorophenyl-imidazole; naphthyl-amide
Physicochemical Properties
  • Synthetic Yield : The synthesis of compound 4 () achieved an 87% yield using HATU/DIPEA-mediated coupling, suggesting efficient protocols for analogous compounds.
Crystallographic and Conformational Insights
  • Crystal Packing : N-Substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , ) form intermolecular N–H⋯N hydrogen bonds, stabilizing their crystal structures.
  • Conformational Flexibility : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit rotational freedom in the amide group, influencing their pharmacological profiles.

Biological Activity

The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features an imidazole ring, which is known for its biological significance, and a fluorophenyl acetamide moiety that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3SC_{15}H_{16}FN_3S, with a molecular weight of approximately 299.37 g/mol. The compound consists of:

  • Imidazole Ring : Contributes to biological activity through interactions with metal ions and enzymes.
  • Thioether Linkage : May enhance lipophilicity and bioavailability.
  • Fluorophenyl Group : The presence of fluorine can improve binding affinity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. The thioether linkage in this compound may enhance its ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens. Studies have demonstrated that similar compounds show promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)3.5
Compound CA549 (Lung Cancer)4.0

Enzyme Inhibition

The compound's imidazole ring is known to interact with metalloproteins, potentially acting as an enzyme inhibitor. For example, studies on related compounds have shown they can inhibit α-l-fucosidases with high potency, indicating that our compound may exhibit similar enzyme-inhibitory activities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Fluorine Substitution : Enhances binding affinity to enzymes and receptors.
  • Thioether Group : May improve solubility and permeability.

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

  • Study on Anticancer Activity : A series of imidazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications to the phenyl group significantly impacted their potency.
    • Findings : Compounds with electron-donating groups showed increased cytotoxicity compared to those with electron-withdrawing groups.
  • Antimicrobial Study : Another study focused on the antimicrobial properties of imidazole-containing compounds, demonstrating effectiveness against resistant bacterial strains.
    • Results : The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions starting with imidazole ring formation via cyclization, followed by thioacetamide coupling. Key steps include:

  • Imidazole Core Synthesis : Cyclocondensation of substituted phenylglyoxals with ammonium acetate under reflux in acetic acid .
  • Thioether Formation : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in DMF using K₂CO₃ as a base at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Optimization : Use inert atmospheres (N₂) to prevent oxidation and controlled temperatures (60–80°C) to minimize side reactions .

Q. Which spectroscopic methods are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positioning (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm, imidazole C-S bond at ~170 ppm) .
  • FT-IR : Identify thioamide C=S stretch (~680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 61.8° twist between dichlorophenyl and thiazole in analogs) .

Q. How should researchers design in vitro assays for initial biological screening?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations, with cisplatin as a positive control .
  • Enzyme Inhibition : Measure IC₅₀ against COX-1/2 or kinases via fluorometric assays .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in analogs?

  • Methodological Answer : Substituents on the imidazole and phenyl rings modulate lipophilicity and target binding. For example:

Compound SubstituentsIC₅₀ (µg/mL)Key SAR InsightReference
3-Chlorophenyl, 3-nitrophenyl1.61 ± 1.92Electron-withdrawing groups enhance activity
Methoxyethyl, phenyl10–30Reduced activity due to poor solubility
Ethylamide vs. methylamide>1000Longer alkyl chains decrease potency
  • Strategy : Use computational docking (AutoDock Vina) to predict interactions with targets like COX-2 or bacterial topoisomerases .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

  • Methodological Answer :

  • Bioavailability : Assess logP (e.g., ~3.5 for analogs) to predict membrane permeability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450 interactions .
  • In Vivo Models : Administer 10–50 mg/kg orally in murine infection models, with plasma quantification via LC-MS/MS .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds .
  • Data Normalization : Report IC₅₀ relative to internal standards (e.g., % inhibition at fixed concentration) .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (p<0.05 threshold) .

Q. What crystallographic insights inform molecular interaction studies?

  • Methodological Answer : X-ray data from analogs reveal:

  • Hydrogen Bonding : N-H⋯N interactions stabilize dimers (R₂²(8) motifs) .
  • Torsional Angles : Substituents on the imidazole ring induce planarity (e.g., 61.8° twist in dichlorophenyl analogs) .

Q. Which advanced analytical methods validate compound purity in biological matrices?

  • Methodological Answer :

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection (m/z 456.0 → 285.1) .
  • Validation Parameters :
  • Linearity: R² > 0.99 over 1–1000 ng/mL.
  • LOD/LOQ: 0.3 ng/mL and 1 ng/mL, respectively .

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